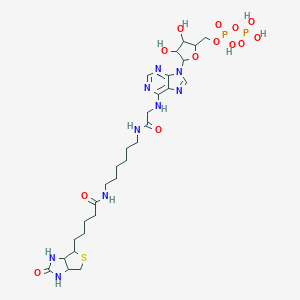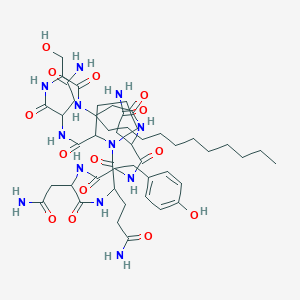
Biotinyl-adenoside diphosphate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Biotinyl-adenoside diphosphate (ADP) is a molecule that plays a crucial role in various biological processes. It is a coenzyme that is involved in the metabolism of carbohydrates, fats, and proteins. Biotinyl-ADP is also involved in the synthesis of fatty acids, gluconeogenesis, and the citric acid cycle.
Mecanismo De Acción
Biotinyl-Biotinyl-adenoside diphosphate acts as a coenzyme for biotin-dependent enzymes. Biotin-dependent enzymes catalyze carboxylation, decarboxylation, and transcarboxylation reactions. Biotinyl-Biotinyl-adenoside diphosphate is involved in the transfer of carbon dioxide from one molecule to another. Biotinyl-Biotinyl-adenoside diphosphate is also involved in the transfer of carboxyl groups between molecules.
Efectos Bioquímicos Y Fisiológicos
Biotinyl-Biotinyl-adenoside diphosphate plays a crucial role in various biochemical and physiological processes. It is involved in the metabolism of carbohydrates, fats, and proteins. Biotinyl-Biotinyl-adenoside diphosphate is also involved in the synthesis of fatty acids, gluconeogenesis, and the citric acid cycle. Biotinyl-Biotinyl-adenoside diphosphate deficiency can lead to various health problems such as skin rash, hair loss, and neurological symptoms.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
Biotinyl-Biotinyl-adenoside diphosphate is a useful tool in scientific research. It is used as a substrate for various enzymes involved in biotin metabolism. Biotinyl-Biotinyl-adenoside diphosphate is also used in the synthesis of biotinylated nucleotides, which are used in various applications such as nucleic acid labeling, protein-DNA interaction studies, and DNA sequencing. However, biotinyl-Biotinyl-adenoside diphosphate has some limitations in lab experiments. It is an expensive molecule and requires specialized equipment for synthesis.
Direcciones Futuras
There are many future directions for the research of biotinyl-Biotinyl-adenoside diphosphate. One direction is the study of the mechanism of action of biotin-dependent enzymes. Another direction is the development of new methods for the synthesis of biotinyl-Biotinyl-adenoside diphosphate. Biotinyl-Biotinyl-adenoside diphosphate can also be used in the development of new tools for the study of nucleic acid-protein interactions. The study of biotinyl-Biotinyl-adenoside diphosphate can also lead to the development of new therapies for biotin deficiency.
Métodos De Síntesis
Biotinyl-Biotinyl-adenoside diphosphate is synthesized by the condensation of biotinyl-AMP and ATP. Biotinyl-AMP is synthesized from biotin and ATP by biotinyl-AMP synthase. The reaction between biotinyl-AMP and ATP is catalyzed by biotinyl-Biotinyl-adenoside diphosphate synthase. The synthesis of biotinyl-Biotinyl-adenoside diphosphate is an ATP-dependent reaction.
Aplicaciones Científicas De Investigación
Biotinyl-Biotinyl-adenoside diphosphate is widely used in scientific research. It is used as a substrate for various enzymes involved in biotin metabolism. Biotinyl-Biotinyl-adenoside diphosphate is also used as a tool to study the mechanism of action of biotin-dependent enzymes. Biotinyl-Biotinyl-adenoside diphosphate is used in the synthesis of biotinylated nucleotides, which are used in various applications such as nucleic acid labeling, protein-DNA interaction studies, and DNA sequencing.
Propiedades
Número CAS |
100844-62-0 |
|---|---|
Nombre del producto |
Biotinyl-adenoside diphosphate |
Fórmula molecular |
C28H45N9O13P2S |
Peso molecular |
809.7 g/mol |
Nombre IUPAC |
[3,4-dihydroxy-5-[6-[[2-oxo-2-[6-[5-(2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl)pentanoylamino]hexylamino]ethyl]amino]purin-9-yl]oxolan-2-yl]methyl phosphono hydrogen phosphate |
InChI |
InChI=1S/C28H45N9O13P2S/c38-19(8-4-3-7-18-21-16(13-53-18)35-28(42)36-21)29-9-5-1-2-6-10-30-20(39)11-31-25-22-26(33-14-32-25)37(15-34-22)27-24(41)23(40)17(49-27)12-48-52(46,47)50-51(43,44)45/h14-18,21,23-24,27,40-41H,1-13H2,(H,29,38)(H,30,39)(H,46,47)(H,31,32,33)(H2,35,36,42)(H2,43,44,45) |
Clave InChI |
DMZDLCTXFPJCIZ-UHFFFAOYSA-N |
SMILES |
C1C2C(C(S1)CCCCC(=O)NCCCCCCNC(=O)CNC3=C4C(=NC=N3)N(C=N4)C5C(C(C(O5)COP(=O)(O)OP(=O)(O)O)O)O)NC(=O)N2 |
SMILES canónico |
C1C2C(C(S1)CCCCC(=O)NCCCCCCNC(=O)CNC3=C4C(=NC=N3)N(C=N4)C5C(C(C(O5)COP(=O)(O)OP(=O)(O)O)O)O)NC(=O)N2 |
Sinónimos |
iotinyl-adenoside diphosphate biotinyl-ADP |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.












![2-Fluoro-3-[1-hydroxy-2-(methylamino)ethyl]phenol](/img/structure/B11812.png)



